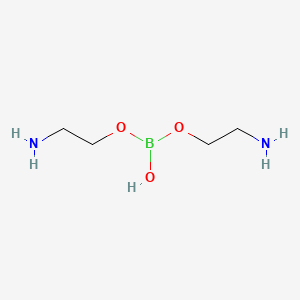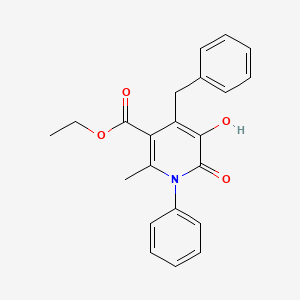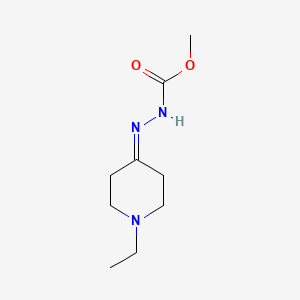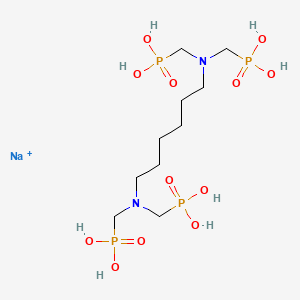
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt is a chemical compound with the molecular formula C₁₀H₂₈N₂O₁₂P₄Na₄. It is a white crystalline powder that is slightly soluble in water. This compound is primarily used as a scale inhibitor in water treatment processes, particularly for preventing the formation of calcium sulfate and barium sulfate scales .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt is synthesized through a multi-step process involving the reaction of hexamethylenediamine with formaldehyde and phosphorous acid. The reaction typically occurs under reflux conditions, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is generally stable.
Substitution: It can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt include strong acids and bases, oxidizing agents, and other phosphonic acid derivatives. The reactions typically occur under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids .
Scientific Research Applications
Hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt involves its ability to chelate metal ions, preventing them from forming insoluble scales. The compound binds to metal ions such as calcium and barium, forming soluble complexes that can be easily removed from the system . This chelation process disrupts the normal crystallization of scale-forming salts, thereby inhibiting scale formation .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetra(methylenephosphonic acid): Similar in structure but with different chelating properties.
Diethylenetriaminepenta(methylenephosphonic acid): Another phosphonic acid derivative with distinct applications in water treatment.
Uniqueness
Hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt is unique due to its high scale inhibition efficiency, particularly for calcium sulfate and barium sulfate scales. Its long-lasting effect and stability under various conditions make it a preferred choice in industrial applications .
Properties
CAS No. |
56744-47-9 |
|---|---|
Molecular Formula |
C10H28N2NaO12P4+ |
Molecular Weight |
515.22 g/mol |
IUPAC Name |
sodium;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H28N2O12P4.Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1 |
InChI Key |
OTMVRSKBJZXYMF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


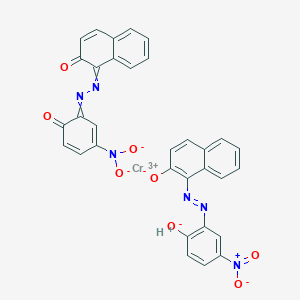
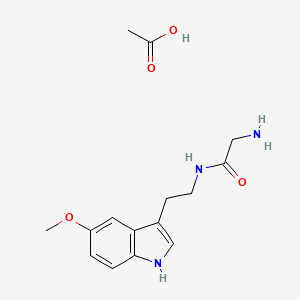
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
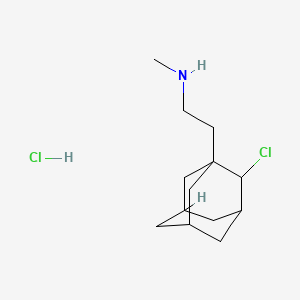
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
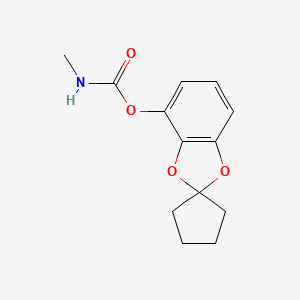
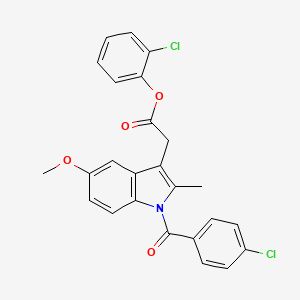


![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
